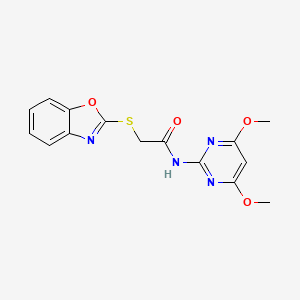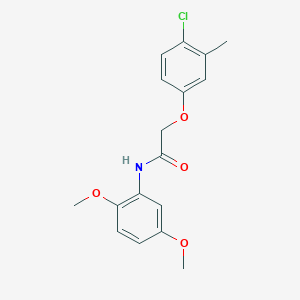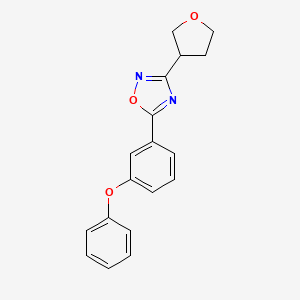
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide, also known as A-837, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has been studied extensively for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide reduces inflammation and pain. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been shown to have other biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for COX inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide selectively inhibits COX-2. This may reduce the risk of side effects such as gastrointestinal bleeding. However, one limitation of using N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide may have potential in the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Further studies are needed to determine its efficacy in these conditions. Finally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide may have potential in the treatment of cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and inhibition of COX-2 may have anti-tumor effects. Further studies are needed to determine the potential of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide as an anti-cancer agent.
Conclusion:
In conclusion, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. Its mechanism of action involves the inhibition of COX and activation of PPARγ, which results in anti-inflammatory, analgesic, and neuroprotective effects. N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzylamine with ethyl 2-bromoisobutyrate to form an intermediate product. This intermediate product is then reacted with methyl 1H-pyrazole-5-carboxylate in the presence of a base to yield the final product, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-ethyl-N-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O/c1-5-23-17(10-15(21-23)8-12(2)3)18(24)22(4)11-13-6-7-14(19)9-16(13)20/h6-7,9-10,12H,5,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPRMATVAMAPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)
![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)
![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)
![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

